![molecular formula C14H10O3S2 B1517219 3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 1039891-26-3](/img/structure/B1517219.png)
3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
Overview
Description
“3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid” is a chemical compound with the CAS Number: 1039891-26-3 . It has a molecular weight of 290.36 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C14H10O3S2 . The InChI Code is 1S/C14H10O3S2/c15-14(16)13-10(8-19-12-6-3-7-18-12)9-4-1-2-5-11(9)17-13/h1-7H,8H2,(H,15,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.36 . It is typically stored at room temperature and is usually available in powder form .Scientific Research Applications
Medicinal Chemistry: Anti-Cancer Agents
3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid: has shown promise in the synthesis of compounds with anti-cancer properties. Thiophene derivatives are known to exhibit a wide range of therapeutic properties, including anti-cancer activity . The compound’s structure allows for interaction with various biological targets, potentially inhibiting cancer cell growth and proliferation.
Material Science: Metal Complexing Agents
In material science, this compound can act as a metal complexing agent due to the presence of sulfur in the thiophene moiety. This application is significant in the development of new materials with enhanced properties for industrial use .
Pharmaceutical Development: Anti-Inflammatory Drugs
The thiophene nucleus, which is part of the compound’s structure, is associated with anti-inflammatory effects. This makes 3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid a valuable starting point for the development of new anti-inflammatory drugs .
Antimicrobial Activity: Antibacterial and Antifungal Applications
Thiophene derivatives have been reported to possess antimicrobial properties. As such, this compound could be utilized in the synthesis of new antibacterial and antifungal agents, contributing to the fight against resistant strains of microbes .
Enzyme Inhibition: Kinase Inhibitors
The compound’s structure is conducive to the design of kinase inhibitors, which are crucial in the treatment of various diseases, including cancer. Kinase inhibitors can block specific enzymes that contribute to disease progression .
Neuropharmacology: Anti-Psychotic and Anti-Anxiety Medications
The thiophene core of 3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is also found in drugs with central nervous system activity, such as anti-psychotic and anti-anxiety medications. This suggests potential applications in neuropharmacology for the treatment of psychiatric disorders .
properties
IUPAC Name |
3-(thiophen-2-ylsulfanylmethyl)-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3S2/c15-14(16)13-10(8-19-12-6-3-7-18-12)9-4-1-2-5-11(9)17-13/h1-7H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLMCFVWCCVDML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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